ミグラスタチン

概要

説明

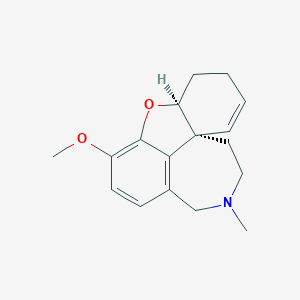

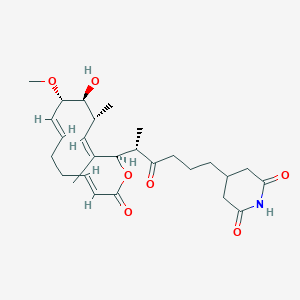

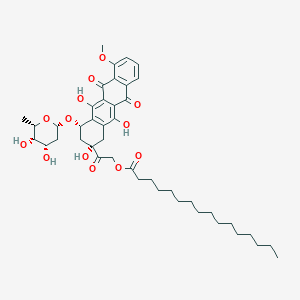

Migrastatin is an organic compound that naturally occurs in the bacterium Streptomyces platensis. It is a macrolide with a 14-membered macrolactone ring and has shown significant potential in inhibiting the metastasis of cancer cells. Migrastatin and its analogues, such as isomigrastatin, have been studied extensively for their anti-metastatic properties .

科学的研究の応用

Migrastatin has a wide range of scientific research applications, including:

作用機序

Migrastatin, also known as (+)-migrastatin, is a natural product secreted by Streptomyces . It has been shown to inhibit tumor cell migration , making it a potential therapeutic agent for metastatic cancer .

Target of Action

Migrastatin primarily targets the actin-bundling protein fascin . Fascin is a key component of the cytoskeleton and plays a crucial role in cell migration . By targeting fascin, migrastatin can inhibit its activity and thus reduce cell migration .

Mode of Action

Migrastatin analogues bind to one of the actin-binding sites on fascin . This binding inhibits the activity of fascin, thereby disrupting the actin cytoskeleton and inhibiting cell migration . The specific interaction between migrastatin and fascin is still under investigation .

Biochemical Pathways

Migrastatin’s action affects the actin cytoskeleton, a key component in cell migration . By inhibiting fascin, migrastatin disrupts the organization of the actin cytoskeleton, which in turn inhibits cell migration . The exact biochemical pathways affected by migrastatin are still being studied .

Pharmacokinetics

It is known that migrastatin analogues can be synthesized from a common advanced intermediate .

Result of Action

Migrastatin and its analogues have been shown to inhibit pathological cell migration and reduce metastasis in animal models . They do this by inhibiting the activity of fascin, thereby disrupting the actin cytoskeleton and inhibiting cell migration . The molecular and cellular effects of migrastatin’s action are a topic of ongoing research .

Action Environment

It is known that environmental conditions can influence the migration patterns of cells .

生化学分析

Biochemical Properties

Migrastatin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is complex and multifaceted, contributing to migrastatin’s anti-metastatic properties .

Cellular Effects

Migrastatin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of migrastatin is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of migrastatin can change. This includes information on migrastatin’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of migrastatin vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Migrastatin is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Migrastatin is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of migrastatin and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Migrastatin can be synthesized through various synthetic routes. One common approach involves the preparation and assembly of five subunits, followed by a stereoselective Lewis Acid-Catalyzed Diene Aldehyde Condensation (LACDAC) between chiral aldehyde and substituted butadiene . Another method involves the use of Brown alkoxyallylation as a key step for the synthesis of a key acyclic intermediate .

Industrial Production Methods: Industrial production of migrastatin typically involves fermentation using Streptomyces platensis. The fermentation process includes culturing the bacterium in a suitable medium, followed by extraction and purification of migrastatin from the culture broth .

化学反応の分析

Migrastatin undergoes various chemical reactions, including:

Oxidation: Migrastatin can be oxidized using reagents such as Dess-Martin periodinane (DMP).

Reduction: Reduction reactions can be performed to modify the functional groups within the migrastatin molecule.

Substitution: Migrastatin analogues can be synthesized by substituting different functional groups at specific positions on the macrolactone ring.

Common reagents and conditions used in these reactions include Lewis acids for catalysis, and specific solvents and temperatures to optimize reaction yields. Major products formed from these reactions include various migrastatin analogues with enhanced anti-metastatic properties .

類似化合物との比較

Migrastatin is unique among its analogues due to its specific structure and potent anti-metastatic properties. Similar compounds include:

Isomigrastatin: An analogue with a slightly different structure but similar anti-metastatic properties.

Macroketone and Macrolactam: Synthetic analogues of migrastatin that have shown improved inhibition of tumor cell migration in vitro and in vivo.

These compounds share the core macrolactone structure but differ in their functional groups and stereochemistry, which can affect their biological activity and stability.

特性

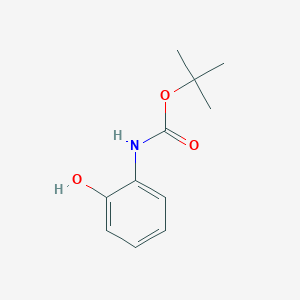

IUPAC Name |

4-[(5S)-5-[(2R,3Z,5R,6S,7S,8E,12E)-6-hydroxy-7-methoxy-3,5-dimethyl-14-oxo-1-oxacyclotetradeca-3,8,12-trien-2-yl]-4-oxohexyl]piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO7/c1-17-14-18(2)27(35-25(32)13-8-6-5-7-12-22(34-4)26(17)33)19(3)21(29)11-9-10-20-15-23(30)28-24(31)16-20/h7-8,12-14,17,19-20,22,26-27,33H,5-6,9-11,15-16H2,1-4H3,(H,28,30,31)/b12-7+,13-8+,18-14-/t17-,19-,22+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYMUMAKGYYNHV-IJMHZYIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C(OC(=O)C=CCCC=CC(C1O)OC)C(C)C(=O)CCCC2CC(=O)NC(=O)C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1/C=C(\[C@H](OC(=O)/C=C/CC/C=C/[C@@H]([C@H]1O)OC)[C@H](C)C(=O)CCCC2CC(=O)NC(=O)C2)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904046 | |

| Record name | Migrastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314245-65-3 | |

| Record name | 4-[(5S)-5-[(2R,3Z,5R,6S,7S,8E,12E)-6-Hydroxy-7-methoxy-3,5-dimethyl-14-oxooxacyclotetradeca-3,8,12-trien-2-yl]-4-oxohexyl]-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314245-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Migrastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314245653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Migrastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Migrastatin?

A1: Migrastatin, also known as (+)-migrastatin, is a 14-membered macrolide natural product initially isolated from Streptomyces sp. MK929-43F1. [, ] This compound exhibits potent inhibitory activity against tumor cell migration, making it a promising lead in developing anti-metastatic agents. [, , , ]

Q2: What is the structure of Migrastatin?

A2: Migrastatin (C27H39NO7) is characterized by a 14-membered macrolide ring attached to a glutarimide-containing polyketide side chain. [, ] The absolute configuration of Migrastatin was determined through X-ray crystallographic analysis of its N-p-bromophenacyl derivative. []

Q3: How does Migrastatin exert its anti-migratory effects?

A3: While the exact mechanism of action is still under investigation, Migrastatin and its analogs are believed to inhibit tumor cell migration by interfering with actin cytoskeleton dynamics. [, ] One proposed mechanism involves inhibiting the protein Fascin1, which plays a crucial role in bundling actin filaments, thus affecting cell adhesion, lamellipodia formation, and ultimately, cell migration. [, , , ]

Q4: Are there other natural products structurally related to Migrastatin?

A4: Yes, Migrastatin belongs to a family of glutarimide-containing polyketides. This family includes structurally related compounds like iso-Migrastatin, Dorrigocin A, Dorrigocin B, and Lactimidomycin, all produced by various Streptomyces strains. [, , , , , ] These compounds share structural similarities but exhibit variations in their macrolide ring size and side chain modifications.

Q5: How are iso-Migrastatin, Dorrigocin, and Lactimidomycin related to Migrastatin?

A5: Iso-Migrastatin is a 12-membered macrolide congener of Migrastatin, while Dorrigocin A and B are acyclic isomers of Migrastatin and iso-Migrastatin, respectively. [, , ] Lactimidomycin, another 12-membered macrolide, shares the glutarimide-containing polyketide side chain but differs in the macrolide core structure. [] Interestingly, these compounds are often co-produced with Migrastatin and are considered shunt metabolites originating from iso-Migrastatin through water-mediated rearrangements. []

Q6: How is the biosynthesis of Migrastatin and its related compounds achieved?

A6: The biosynthesis of Migrastatin, iso-Migrastatin, and Lactimidomycin is governed by gene clusters encoding acyltransferase (AT)-less type I polyketide synthases (PKSs). [, , ] These PKSs deviate from the canonical collinear model, showcasing unique features and substrate specificities. [] The gene clusters also encode tailoring enzymes responsible for post-PKS modifications, including a dedicated trans-acyltransferase, a type II thioesterase, and enzymes like cytochrome P450 desaturases, contributing to the structural diversity within this family. [, , ]

Q7: What are the key structural features of Migrastatin influencing its biological activity?

A7: Structure-activity relationship (SAR) studies utilizing synthetic analogs of Migrastatin and its congeners have provided valuable insights into the key structural features influencing their anti-migratory activity. [, , , , , , , , ] The presence and stereochemistry of the hydroxyl group at C-8, the double bond between C-8 and C-9 in the macrolide core, and the glutarimide side chain are crucial for potent inhibition of tumor cell migration. [, , , ] Modifications to the macrocycle ring size, such as reducing it to a 12-membered ring, also significantly impact activity. [, , ]

Q8: Have synthetic approaches been developed for Migrastatin and its analogs?

A8: Yes, several total synthesis routes for Migrastatin have been reported, providing access to the natural product and enabling the synthesis of various analogs. [, , , ] These syntheses typically utilize strategies like ring-closing metathesis, stereoselective crotylmetalations, and aldol reactions to construct the macrolide core and introduce the stereogenic centers. [, ] Synthetic efforts have also focused on generating simplified analogs, such as the Migrastatin core ether (ME) and carboxymethyl-ME (CME), which exhibit improved potency and synthetic accessibility. [, ]

Q9: What is the therapeutic potential of Migrastatin and its analogs?

A9: Given their potent anti-migratory activity, Migrastatin and its synthetic analogs hold significant therapeutic potential as anti-metastatic agents. [, , ] Preclinical studies using mouse models have demonstrated that specific analogs, like ME and CME, effectively inhibit metastasis in lung and breast cancer models. [, , ] These compounds selectively target tumor cell migration without affecting tumor growth at the primary site. [] While clinical trials are yet to be conducted, these promising preclinical results highlight the potential of Migrastatin-based compounds as a novel therapeutic strategy for treating metastatic cancer.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benz[a]anthracene-d12](/img/structure/B49388.png)

![(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B49395.png)

![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)

![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)